REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([S:11](Cl)(=[O:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].CC[N:17]([CH:21]([CH3:23])[CH3:22])C(C)C.Cl[C:25]1C(S(NC)(=O)=O)=CC=C(Cl)C=1C(O)=O>>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([S:11]([NH:17][C:21]([CH3:23])([CH3:25])[CH3:22])(=[O:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
|
Name
|
|
Quantity
|
98 μL
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
248 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C(=CC=C1S(=O)(=O)NC)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was carried on without further purification
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)NC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |